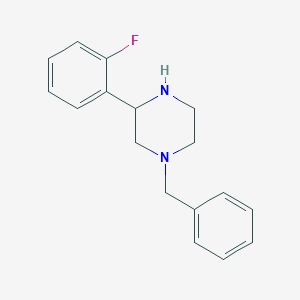

1-Benzyl-3-(2-fluorophényl)pipérazine

Vue d'ensemble

Description

1-Benzyl-3-(2-fluorophenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It has an average mass of 194.249 Da and a monoisotopic mass of 194.121933 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(2-fluorophenyl)piperazine consists of a piperazine ring with a benzyl group at one nitrogen and a 2-fluorophenyl group at the other .Applications De Recherche Scientifique

Recherche en neuropharmacologie

“1-Benzyl-3-(2-fluorophényl)pipérazine” est utilisé dans les études neuropharmacologiques en raison de ses effets potentiels sur le système nerveux central (SNC). Il agit comme un ligand pour les récepteurs de la sérotonine, qui sont essentiels à la régulation de l'humeur, de l'anxiété et de la cognition. La recherche dans ce domaine peut conduire au développement de nouveaux agents thérapeutiques pour les troubles psychiatriques .

Synthèse chimique des produits pharmaceutiques

Ce composé sert de bloc de construction dans la synthèse chimique de divers produits pharmaceutiques. Sa structure se prête aux modifications, permettant aux chimistes de synthétiser une large gamme de dérivés ayant des activités pharmacologiques potentielles .

Science des matériaux

En science des matériaux, “this compound” peut être utilisé pour créer de nouveaux composés organiques présentant des propriétés physiques uniques. Ces matériaux pourraient être appliqués dans le développement de nouveaux capteurs, revêtements ou dans le cadre de matériaux composites avancés .

Chimie analytique

La structure chimique distincte du composé le rend approprié pour une utilisation comme étalon dans des méthodes analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou la chromatographie liquide haute performance (HPLC). Il aide à l'identification et à la quantification de mélanges complexes dans divers échantillons .

Chimie agricole

La recherche en chimie agricole peut explorer l'utilisation de “this compound” comme précurseur ou intermédiaire dans la synthèse de composés qui pourraient agir comme promoteurs de croissance ou pesticides .

Science forensique

En raison de sa présence dans certaines substances illicites, “this compound” est important en science forensique. Il est utilisé dans l'analyse et l'identification des matières saisies, contribuant au contrôle juridique et réglementaire des substances narcotiques .

Mécanisme D'action

Target of Action

Piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their wide range of biological and pharmaceutical activity .

Mode of Action

It’s known that piperazine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

For instance, some piperazine derivatives have been found to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose, which is a key process in the body’s energy metabolism .

Result of Action

Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may have potential effects on cellular processes such as enzyme activity and signal transduction .

Action Environment

The action of 1-Benzyl-3-(2-fluorophenyl)piperazine, like other chemical compounds, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Analyse Biochimique

Biochemical Properties

1-Benzyl-3-(2-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . The compound acts as an inhibitor of α-amylase, thereby reducing the rate of carbohydrate digestion and glucose production. This interaction is crucial for its potential use in managing conditions like type 2 diabetes mellitus. Additionally, 1-Benzyl-3-(2-fluorophenyl)piperazine has been observed to interact with other biomolecules, including various receptors and transporters, influencing their activity and function.

Cellular Effects

The effects of 1-Benzyl-3-(2-fluorophenyl)piperazine on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, 1-Benzyl-3-(2-fluorophenyl)piperazine has been found to impact cell signaling pathways, such as those mediated by G-protein-coupled receptors, which play a crucial role in various physiological processes.

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-(2-fluorophenyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-amylase, inhibiting its enzymatic activity and reducing the hydrolysis of carbohydrates . This inhibition is achieved through competitive binding, where 1-Benzyl-3-(2-fluorophenyl)piperazine competes with the substrate for the active site of the enzyme. Additionally, the compound has been shown to modulate the activity of other enzymes and receptors, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-(2-fluorophenyl)piperazine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to 1-Benzyl-3-(2-fluorophenyl)piperazine can lead to sustained inhibition of α-amylase activity and alterations in cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(2-fluorophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit α-amylase activity without causing significant adverse effects . At higher doses, toxic effects such as renal toxicity and seizures have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

1-Benzyl-3-(2-fluorophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of 1-Benzyl-3-(2-fluorophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, 1-Benzyl-3-(2-fluorophenyl)piperazine can bind to plasma proteins, influencing its distribution and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 1-Benzyl-3-(2-fluorophenyl)piperazine plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of 1-Benzyl-3-(2-fluorophenyl)piperazine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-benzyl-3-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPRDLBLTLJYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

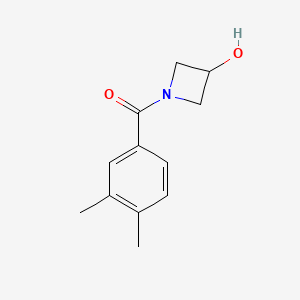

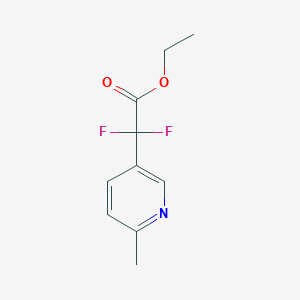

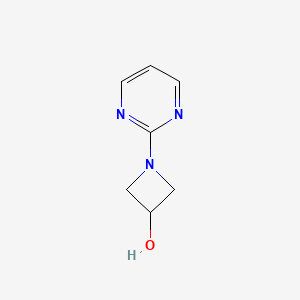

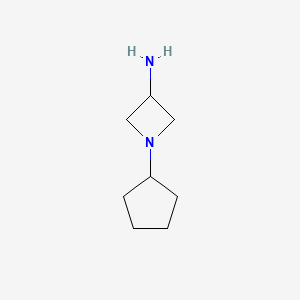

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)

![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)

![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

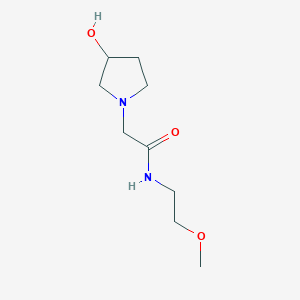

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)